1,4-Dibromo-2-methyl-2-butene
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Overview
Description
1,4-Dibromo-2-methyl-2-butene is an organic compound with the molecular formula C5H8Br2 It is a dibromoalkene, characterized by the presence of two bromine atoms attached to a butene backbone
Mechanism of Action
Target of Action
The primary target of 1,4-Dibromo-2-methyl-2-butene is the carbon-carbon double bond in organic compounds . The compound acts as an electrophile, seeking out electron-rich areas in other molecules .
Mode of Action
This compound interacts with its targets through a process known as electrophilic addition . This involves the addition of an electrophile (in this case, the bromine atoms in the compound) to a carbon-carbon double bond . The reaction can occur either at C1 or at C3 because both carbons share the positive charge . This results in the formation of 1,4-addition products .
Biochemical Pathways
The compound affects the biochemical pathway involving the addition of electrophiles to conjugated dienes . This pathway is significant in organic chemistry and biochemistry, as it can lead to the formation of a variety of complex molecules .
Result of Action
The result of the action of this compound is the formation of new compounds through the addition of bromine atoms to carbon-carbon double bonds . This can lead to the creation of a variety of products, depending on the specific reactants involved .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the temperature and pH can affect the rate and outcome of the reaction . Additionally, the presence of other substances can also influence the reaction, potentially leading to different products .
Biochemical Analysis
Biochemical Properties
2-Butene, 1,4-dibromo-2-methyl- plays a significant role in biochemical reactions, particularly in halogenation and elimination reactions. It interacts with various enzymes and proteins, facilitating the formation of carbon-bromine bonds. The compound is known to participate in electrophilic addition reactions, where it acts as an electrophile, interacting with nucleophilic biomolecules. These interactions often lead to the formation of more complex organic molecules, which are crucial in biochemical pathways .
Cellular Effects
The effects of 2-Butene, 1,4-dibromo-2-methyl- on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound can induce oxidative stress in cells, leading to changes in the expression of stress-responsive genes. Additionally, it can interfere with cellular signaling pathways, such as the MAPK and NF-κB pathways, which are critical for cell survival and proliferation .
Molecular Mechanism
At the molecular level, 2-Butene, 1,4-dibromo-2-methyl- exerts its effects through various mechanisms. It can form covalent bonds with nucleophilic sites on biomolecules, leading to enzyme inhibition or activation. The compound’s bromine atoms can participate in halogen bonding, influencing the structure and function of proteins and enzymes. These interactions can result in changes in gene expression and cellular responses, contributing to the compound’s overall biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Butene, 1,4-dibromo-2-methyl- can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can degrade under certain conditions, leading to the formation of by-products that may have different biochemical activities. Long-term exposure to the compound can result in cumulative effects on cellular processes, including alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of 2-Butene, 1,4-dibromo-2-methyl- vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can induce toxic or adverse effects. Studies have shown that high doses of the compound can lead to oxidative stress, DNA damage, and apoptosis in animal cells. These effects highlight the importance of dosage in determining the compound’s overall impact on biological systems .
Metabolic Pathways
2-Butene, 1,4-dibromo-2-methyl- is involved in various metabolic pathways, including those related to halogenation and elimination reactions. The compound interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can influence metabolic flux and the levels of metabolites in cells. The compound’s metabolism can lead to the formation of reactive intermediates, which can further participate in biochemical reactions .
Transport and Distribution
The transport and distribution of 2-Butene, 1,4-dibromo-2-methyl- within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cells, it can bind to specific proteins, influencing its localization and accumulation. These interactions can affect the compound’s overall activity and function within biological systems .
Subcellular Localization
The subcellular localization of 2-Butene, 1,4-dibromo-2-methyl- is critical for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context, influencing various biochemical pathways and cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dibromo-2-methyl-2-butene can be synthesized through the bromination of 2-methyl-2-butene. The reaction typically involves the addition of bromine (Br2) to the double bond of 2-methyl-2-butene, resulting in the formation of the dibromo compound. The reaction is usually carried out in an inert solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the controlled addition of bromine to 2-methyl-2-butene in the presence of a catalyst to ensure high yield and purity. The product is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
1,4-Dibromo-2-methyl-2-butene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines.
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.
Addition Reactions: It can participate in addition reactions with various electrophiles.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Elimination: Strong bases such as sodium ethoxide (NaOEt) or potassium hydroxide (KOH) are employed.
Addition: Electrophiles like hydrogen bromide (HBr) or chlorine (Cl2) can be used under mild conditions.
Major Products
Substitution: Products include alcohols, amines, or other substituted alkenes.
Elimination: The major product is typically a more substituted alkene.
Addition: The addition of electrophiles results in the formation of dibromo or dichloro compounds.
Scientific Research Applications
1,4-Dibromo-2-methyl-2-butene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of brominated alkenes on biological systems.
Industry: It is used in the production of polymers and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
1,4-Dibromo-2-butene: Similar in structure but lacks the methyl group.
1,2-Dibromoethane: A simpler dibromoalkane with two bromine atoms on adjacent carbons.
1,4-Dichloro-2-butene: Similar structure but with chlorine atoms instead of bromine.
Uniqueness
1,4-Dibromo-2-methyl-2-butene is unique due to the presence of the methyl group, which influences its reactivity and steric properties. This makes it a valuable intermediate in organic synthesis, offering different reactivity patterns compared to its analogs .
Properties
CAS No. |
18860-95-2 |
---|---|
Molecular Formula |
C5H8Br2 |
Molecular Weight |
227.92 g/mol |
IUPAC Name |
1,4-dibromo-2-methylbut-2-ene |
InChI |
InChI=1S/C5H8Br2/c1-5(4-7)2-3-6/h2H,3-4H2,1H3 |
InChI Key |
HICPKHPJQJZCFP-UHFFFAOYSA-N |
Isomeric SMILES |
C/C(=C\CBr)/CBr |
SMILES |
CC(=CCBr)CBr |
Canonical SMILES |
CC(=CCBr)CBr |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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